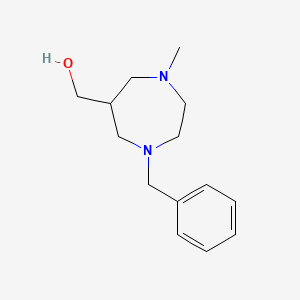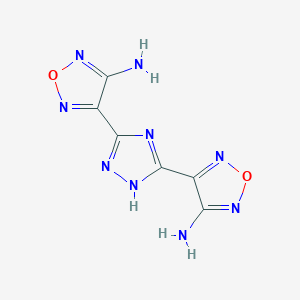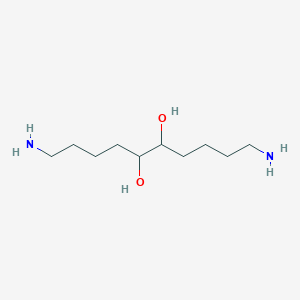
1,10-Diaminodecane-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Diaminodecane-5,6-diol is an organic compound with the molecular formula C10H24N2O2 It is a diamine-diol, meaning it contains both amine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Diaminodecane-5,6-diol can be synthesized through several methods. One common approach involves the reduction of dicarbonyl compounds to diols. For instance, the reduction of 1,10-decanedione using reducing agents like sodium borohydride or lithium aluminum hydride can yield 1,10-decanediol, which can then be aminated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of decanedione followed by amination. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Diaminodecane-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amine groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanedione derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
1,10-Diaminodecane-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its bifunctional nature.
Mecanismo De Acción
The mechanism of action of 1,10-diaminodecane-5,6-diol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in modifying the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
1,10-Decanediamine: Lacks the hydroxyl groups, making it less versatile in chemical reactions.
1,10-Decanediol: Lacks the amine groups, limiting its applications in biological systems.
1,6-Hexanediamine: Shorter chain length, resulting in different physical and chemical properties.
Uniqueness: 1,10-Diaminodecane-5,6-diol is unique due to its combination of amine and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This bifunctionality makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
189013-07-8 |
|---|---|
Fórmula molecular |
C10H24N2O2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,10-diaminodecane-5,6-diol |
InChI |
InChI=1S/C10H24N2O2/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10,13-14H,1-8,11-12H2 |
Clave InChI |
CLGAPUZUEWJSGB-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(CCCCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
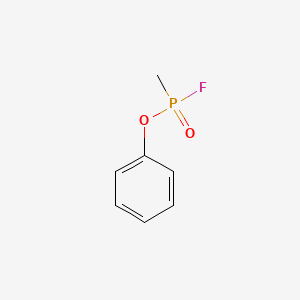
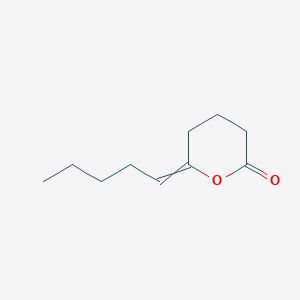

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
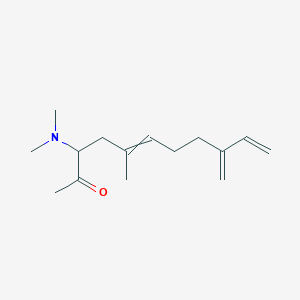

![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
